N-(Hexan-2-YL)acetamide
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Overview
Description
N-(Hexan-2-yl)acetamide is an organic compound with the molecular formula C8H17NO. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hexan-2-yl)acetamide can be synthesized through the reaction of hexan-2-amine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of the acetamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the direct acylation of hexan-2-amine with acetic acid in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Hexan-2-yl)acetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the compound can hydrolyze to produce hexan-2-amine and acetic acid.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Substitution: It can undergo substitution reactions where the hexyl group or the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
Hydrolysis: Hexan-2-amine and acetic acid.
Oxidation: N-oxide derivatives.
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
N-(Hexan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Hexan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(Hexan-2-yl)acetamide can be compared with other acetamide derivatives such as:
N-(Hexan-1-yl)acetamide: Similar structure but with the hexyl group attached at a different position.
N-(Hexan-3-yl)acetamide: Another isomer with the hexyl group attached at the third carbon.
N-(Hexan-4-yl)acetamide: Yet another isomer with the hexyl group attached at the fourth carbon.
These similar compounds may exhibit different chemical and biological properties due to the variation in the position of the hexyl group, highlighting the uniqueness of this compound.
Properties
CAS No. |
16538-02-6 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-hexan-2-ylacetamide |
InChI |
InChI=1S/C8H17NO/c1-4-5-6-7(2)9-8(3)10/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
UMBQKVCVCZEWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC(=O)C |
Origin of Product |
United States |
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